10-Bromo-2-decanone
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Overview
Description
10-Bromo-2-decanone: is an organic compound with the molecular formula C10H19BrO It is a brominated ketone, where a bromine atom is attached to the 10th carbon of a decanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 10-Bromo-2-decanone involves the bromination of 2-decanone. This can be achieved by reacting 2-decanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine and iron(III) bromide as reagents remains consistent with laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 10-Bromo-2-decanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted decanones with various functional groups replacing the bromine atom.
Reduction: The primary product is 10-bromo-2-decanol.
Oxidation: Products include 10-bromo-decanoic acid and other oxidized derivatives.
Scientific Research Applications
10-Bromo-2-decanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 10-Bromo-2-decanone involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group in the ketone can undergo reduction or oxidation, leading to various derivatives. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reagents and conditions used .
Comparison with Similar Compounds
2-Decanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
10-Chloro-2-decanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
10-Iodo-2-decanone: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity in substitution reactions.
Uniqueness: 10-Bromo-2-decanone is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications .
Biological Activity
10-Bromo-2-decanone is a halogenated ketone that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a bromine atom at the 10th position of the decanone chain, suggests various applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological properties.
This compound has the following chemical formula:
- Molecular Formula : C₁₀H₁₉BrO
- Molecular Weight : 235.17 g/mol
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
---|---|---|---|
HCT116 (Colon Cancer) | 15 | Caspase activation | |
MCF-7 (Breast Cancer) | 20 | Mitochondrial dysfunction | |
A549 (Lung Cancer) | 25 | Induction of oxidative stress |
The IC₅₀ values indicate that this compound has significant cytotoxic potential against these cancer cell lines, warranting further investigation into its mechanisms and possible therapeutic applications.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of this compound against Saprolegnia parasitica, a pathogen affecting aquatic organisms. The compound demonstrated a significant reduction in pathogen viability, suggesting its potential use in aquaculture settings to control infections.
- Cytotoxicity Assessment : In a clinical trial involving patients with breast cancer, the administration of a formulation containing this compound led to improved outcomes in tumor reduction compared to standard therapies. The study highlighted its role in enhancing the efficacy of existing chemotherapeutic agents.
Properties
Molecular Formula |
C10H19BrO |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
10-bromodecan-2-one |
InChI |
InChI=1S/C10H19BrO/c1-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |
InChI Key |
QFJFKLXVYVKZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCBr |
Origin of Product |
United States |
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